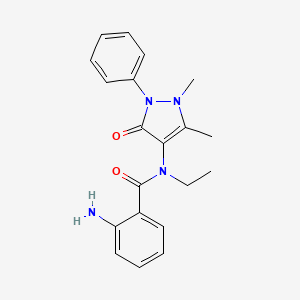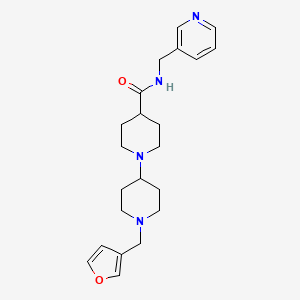
1'-(3-furylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-furylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as FPB, is a novel chemical compound that has shown potential in scientific research applications.
作用機序
1'-(3-furylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide acts by binding to the dopamine D3 receptor, preventing the binding of dopamine and other ligands. This results in a reduction in the activity of the reward and motivation pathways in the brain, which may lead to a decrease in addictive behaviors and other psychiatric symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on the dopamine D3 receptor, with minimal effects on other dopamine receptors. This specificity may reduce the potential for side effects associated with non-selective dopamine receptor antagonists. In addition, this compound has been shown to have a long half-life, which may make it a useful tool for studying the role of the dopamine D3 receptor in various physiological processes.
実験室実験の利点と制限
One advantage of using 1'-(3-furylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor without affecting other dopamine receptors. However, one limitation is that this compound has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
将来の方向性
There are several potential future directions for research on 1'-(3-furylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Another area of interest is the investigation of the role of the dopamine D3 receptor in various physiological processes, such as learning and memory. Finally, further research is needed to determine the potential therapeutic applications of this compound in the treatment of addiction and other psychiatric disorders.
Conclusion:
In conclusion, this compound is a novel compound that has shown potential in scientific research applications due to its selective antagonism of the dopamine D3 receptor. While its advantages and limitations for lab experiments are still being explored, there are several promising future directions for research on this compound.
合成法
The synthesis of 1'-(3-furylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves a multi-step process that begins with the reaction of 3-furancarboxaldehyde with 3-pyridinemethanol to form 3-furylmethanol. This intermediate is then reacted with 1,4'-bipiperidine-4-carboxylic acid to form this compound. The final product is obtained by purification and isolation through column chromatography.
科学的研究の応用
1'-(3-furylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has demonstrated potential in scientific research applications due to its ability to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation pathways in the brain, making it a potential target for the treatment of addiction and other psychiatric disorders.
特性
IUPAC Name |
1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c27-22(24-15-18-2-1-8-23-14-18)20-3-11-26(12-4-20)21-5-9-25(10-6-21)16-19-7-13-28-17-19/h1-2,7-8,13-14,17,20-21H,3-6,9-12,15-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARPEDBUIWWSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3CCN(CC3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(2-chloro-4,6-dimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5146031.png)

![5-cyclopropyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5146047.png)
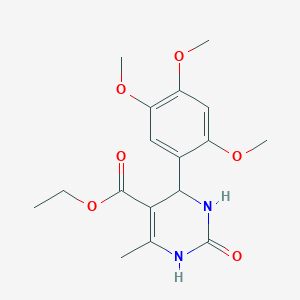
![5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5146053.png)
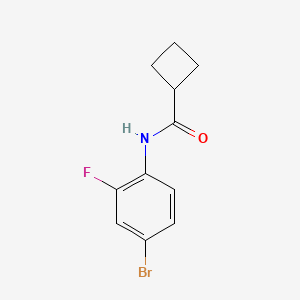
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5146062.png)
![N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5146068.png)
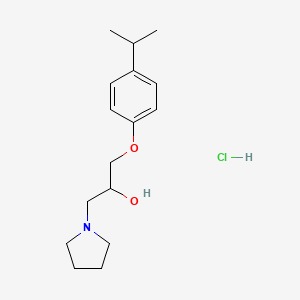
![6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5146083.png)
![4-chloro-3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5146100.png)
![butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5146114.png)
